N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-21-13(7-8-19-21)16(23)22(10-11-4-3-9-24-11)17-20-15-12(18)5-2-6-14(15)25-17/h2,5-8,11H,3-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIOKOMWXNJSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the chlorobenzo[d]thiazole intermediate. This intermediate is then coupled with a pyrazole derivative under specific reaction conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and activity .
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects :
- Halogenation (e.g., chloro) improves thermal stability and crystallinity.
- Bulky groups (e.g., benzothiazole) may enhance target binding but complicate synthesis.
Bioactivity Potential: The target compound’s benzothiazole and oxolane groups suggest dual functionality: bioactivity (via aromatic interactions) and solubility (via oxolane).
Synthetic Challenges :
- Yields for complex analogs (e.g., 33% for compound 105 ) indicate a need for optimized coupling strategies.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic compound that integrates various pharmacologically active moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Molecular Structure
The compound features a complex structure characterized by the following components:
- Benzothiazole ring : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Pyrazole moiety : Often associated with anti-inflammatory and analgesic activities.
- Oxolane (tetrahydrofuran) group : Contributes to the molecular stability and solubility.
IUPAC Name
This compound.
Molecular Formula
C_{12}H_{13}ClN_{4}O_{2}S.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways.
Case Study: Apoptosis Induction
A study evaluated the anticancer activity of several benzothiazole derivatives, revealing that compounds with structural similarities to our target compound exhibited significant effects on procaspase-3 activation. The following table summarizes the findings:
| Compound | Caspase-3 Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8k | 92.1 ± 10 |
| 8j | 77.8 ± 10 |
| DMSO | 7 ± 1 |
This indicates that compounds like this compound could potentially activate procaspase pathways leading to apoptosis in cancer cells .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. The mechanism typically involves the inhibition of critical enzymes in bacterial cell wall synthesis.
The inhibition of DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-epimerase) has been identified as a key target for these compounds. By disrupting the arabinan biosynthesis pathway essential for Mycobacterium tuberculosis growth, these compounds demonstrate significant antimicrobial activity.
Structure–Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural components:
- Benzothiazole moiety contributes to anticancer effects.
- Pyrazole ring enhances anti-inflammatory properties.
- Oxolane group improves solubility and bioavailability.
Research indicates that modifications in these moieties can lead to improved biological activity, making them promising candidates for further development in drug design .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Benzothiazole derivatives generally exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for their effectiveness as therapeutic agents.
Summary of ADME Properties
| Property | Description |
|---|---|
| Absorption | High bioavailability |
| Distribution | Wide tissue distribution |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
These properties suggest that this compound could be effectively utilized in clinical settings .
Q & A
Q. What are the optimal synthetic routes for N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available benzothiazole and pyrazole precursors. Key steps include:
- Nucleophilic substitution to introduce the oxolane (tetrahydrofuran) methyl group (e.g., using alkyl halides like chloromethyl oxolane in the presence of K₂CO₃ in DMF) .
- Coupling reactions (e.g., carboxamide formation via activation with reagents like EDCl/HOBt) to link the benzothiazole and pyrazole moieties .
- Purification : High-Performance Liquid Chromatography (HPLC) is recommended for isolating intermediates, while recrystallization improves final compound purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing methyl groups on pyrazole vs. oxolane) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₇H₁₈ClN₃O₂S requires precise mass matching) .
- X-ray Crystallography : Resolve ambiguous stereochemical outcomes, though this requires high-purity crystals .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorogenic substrates (e.g., benzothiazole derivatives often target ATP-binding pockets) .
- Cellular viability assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How do substituents on the benzothiazole and pyrazole rings influence bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with variations (e.g., replacing 4-chloro with fluoro or methoxy groups). Compare results using:
- Docking simulations : Analyze binding affinities to targets like EGFR or VEGFR using software like AutoDock Vina .
- Pharmacokinetic profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to optimize substituent effects .
Example : Fluorinated analogs (e.g., 4,6-difluoro derivatives) show enhanced enzyme inhibition due to increased electron-withdrawing effects .
Q. What strategies resolve contradictions in biological data across studies?
- Methodological Answer :
- Dose-response validation : Re-test activity at multiple concentrations (e.g., 0.1–100 µM) to rule out false positives from assay interference .
- Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259351) to contextualize discrepancies .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for coupling steps) to identify optimal conditions .
- Flow chemistry : Implement continuous flow systems to improve reproducibility and reduce side reactions (e.g., oxolane ring-opening) .
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12h | 65 | 95 |
| THF, RT, 24h | 45 | 85 |
| Flow system, 60°C | 78 | 98 |
Specialized Methodological Challenges
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer : Use in silico ADMET prediction via tools like SwissADME or ADMETLab to:
- Identify potential cytochrome P450 (CYP) interactions (e.g., CYP3A4/5 liability) .
- Predict metabolites (e.g., oxidative cleavage of the oxolane ring) using rule-based algorithms .
Q. How to analyze binding kinetics with target proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (e.g., KD values for kinase targets) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
